molecular formula C10H12N2S B2456862 4-Isopropylbenzo[d]thiazol-2-amine CAS No. 1024490-13-8

4-Isopropylbenzo[d]thiazol-2-amine

Cat. No.: B2456862
CAS No.: 1024490-13-8
M. Wt: 192.28
InChI Key: GRUGSZVVRNGXOX-UHFFFAOYSA-N
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Description

4-Isopropylbenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C10H12N2S . It is a heterocyclic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 327.0±35.0 °C, and its density is predicted to be 1.212±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 4.38±0.10 .

Biochemical Analysis

Biochemical Properties

It is known that thiazoles, the family of compounds to which 4-Isopropylbenzo[d]thiazol-2-amine belongs, interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the thiazole derivative and the biomolecules it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Thiazole derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Thiazole derivatives have been studied for their involvement in various metabolic pathways .

Transport and Distribution

Thiazole derivatives have been studied for their interactions with transporters and binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Thiazole derivatives have been studied for their subcellular localization and any effects on their activity or function .

Properties

IUPAC Name

4-propan-2-yl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6(2)7-4-3-5-8-9(7)12-10(11)13-8/h3-6H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUGSZVVRNGXOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(=CC=C1)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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